N-(2-nitrophenyl)cyclohexanecarboxamide
Overview
Description
N-(2-nitrophenyl)cyclohexanecarboxamide: is an organic compound with the molecular formula C13H16N2O3. It is characterized by the presence of a nitrophenyl group attached to a cyclohexanecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitrophenyl)cyclohexanecarboxamide typically involves the reaction of 2-nitroaniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: N-(2-nitrophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed:
Reduction: N-(2-aminophenyl)cyclohexanecarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Cyclohexanecarboxylic acid and 2-nitroaniline.
Scientific Research Applications
Chemistry: N-(2-nitrophenyl)cyclohexanecarboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It may serve as a model compound to investigate the metabolism and toxicity of nitroaromatic substances .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of diverse products .
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)cyclohexanecarboxamide depends on its specific applicationThese interactions can lead to various biological effects, including enzyme inhibition and DNA damage .
Comparison with Similar Compounds
N-(2-Methyl-3-nitrophenyl)cyclohexanecarboxamide: Similar structure with a methyl group at the 3-position of the nitrophenyl ring.
N-(2-cyclohexaneamido-5-nitrophenyl)cyclohexanecarboxamide: Contains an additional cyclohexaneamido group.
Uniqueness: N-(2-nitrophenyl)cyclohexanecarboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 2-position of the phenyl ring and the cyclohexanecarboxamide moiety provides distinct properties compared to other similar compounds .
Properties
IUPAC Name |
N-(2-nitrophenyl)cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)15(17)18/h4-5,8-10H,1-3,6-7H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRLQNVLYQVGEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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